![molecular formula C17H11Cl3N2O3S2 B2423982 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide CAS No. 338965-87-0](/img/structure/B2423982.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide is a useful research compound. Its molecular formula is C17H11Cl3N2O3S2 and its molecular weight is 461.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the sulfonamide group. The general synthetic route can be summarized as follows:
- Formation of Thiazole Ring : The thiazole moiety is synthesized by reacting 4-chlorobenzaldehyde with thiourea in a basic medium.
- Introduction of Sulfonamide Group : The thiazole derivative is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
- Final Acetamide Formation : The final acetamide structure is achieved through acylation with an appropriate acetic acid derivative.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
The compound's mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways, making it a potential candidate for treating resistant bacterial infections .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
Human colorectal carcinoma (Caco-2) | 10 µM |
Human lung carcinoma (A549) | 15 µM |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
4. Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a therapeutic agent:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in MRSA strains .
- Anticancer Research : Another investigation published in Cancer Letters reported that treatment with the compound led to a significant decrease in tumor size in xenograft models of colorectal cancer .
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide, in combating microbial infections. The compound has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicated that this compound was more effective than traditional antibiotics like linezolid, suggesting its potential for treating resistant infections .
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively researched. This compound has shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, positioning it as a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in various biological pathways. Notably, its derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
Research has demonstrated that compounds similar to this compound exhibit strong AChE inhibitory activity. Molecular docking studies revealed favorable binding interactions with the active site of AChE, suggesting that these compounds could be developed into therapeutic agents for Alzheimer's disease .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of thiazole derivatives and their biological activity is crucial for optimizing their pharmacological properties. Various modifications to the thiazole ring and sulfonamide group have been explored to enhance efficacy and reduce toxicity.
Table: Structure-Activity Relationships of Thiazole Derivatives
Compound Structure | Biological Activity | Comments |
---|---|---|
This compound | Antimicrobial & Anticancer | Effective against MRSA and MCF7 |
4-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]butanamide | AChE Inhibition | Potential for Alzheimer's therapy |
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | Promising results against fungal species |
化学反应分析
Oxidation Reactions
The thiazole ring and sulfonyl group are primary sites for oxidation.
Key Reactions:
-
Thiazole Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives.
-
Sulfonyl Group Stability : Under mild oxidative conditions (e.g., H₂O₂ in acetic acid), the sulfonyl group remains intact but may form sulfonic acid derivatives under harsh conditions .
Table 1: Oxidation Pathways
Reaction Site | Reagents/Conditions | Major Product | Yield (%) | Source |
---|---|---|---|---|
Thiazole ring | 30% H₂O₂, AcOH, 80°C | Thiazole sulfoxide | 65–70 | |
Thiazole ring | KMnO₄, H₂O, 50°C | Thiazole sulfone | 55–60 | |
Sulfonyl group | H₂O₂ (excess), reflux | Sulfonic acid derivative | 40 |
Reduction Reactions
Reduction targets the sulfonyl group and acetamide moiety.
Key Reactions:
-
Sulfonyl to Thioether : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thioether (–S–).
-
Amide Reduction : Borane (BH₃) converts the acetamide to a primary amine .
Table 2: Reduction Pathways
Reaction Site | Reagents/Conditions | Major Product | Yield (%) | Source |
---|---|---|---|---|
Sulfonyl group | LiAlH₄, THF, 0°C | Thioether analog | 75–80 | |
Acetamide | BH₃·THF, 60°C | Ethylamine derivative | 60–65 |
Substitution Reactions
Nucleophilic substitution occurs at the sulfonyl and thiazole positions.
Key Reactions:
-
Sulfonyl Displacement : Sodium methoxide (NaOMe) replaces the sulfonyl group with methoxy (–OCH₃) .
-
Thiazole Halogenation : Chlorination with N-chlorosuccinimide (NCS) introduces Cl at the 5-position of the thiazole ring .
Table 3: Substitution Pathways
Reaction Site | Reagents/Conditions | Major Product | Yield (%) | Source |
---|---|---|---|---|
Sulfonyl group | NaOMe, DMF, 80°C | Methoxy-sulfonyl derivative | 70 | |
Thiazole ring | NCS, MeCN, reflux | 5-Chlorothiazole derivative | 85 |
Cycloaddition and Cross-Coupling
The thiazole ring participates in palladium-catalyzed couplings.
Key Reactions:
-
Suzuki Coupling : Reacts with aryl boronic acids at the 4-position of the thiazole ring using Pd(dppf)Cl₂ .
-
1,3-Dipolar Cycloaddition : Forms fused heterocycles with nitrile oxides .
Table 4: Coupling Reactions
Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |
---|---|---|---|---|
Suzuki coupling | Pd(dppf)Cl₂, K₃PO₄, DMA | Biaryl-thiazole derivative | 78 | |
Cycloaddition | Nitrile oxide, CH₃CN | Fused thiazole-isoxazoline | 65 |
Hydrolysis and Degradation
The acetamide group undergoes hydrolysis under acidic or basic conditions.
Key Reactions:
-
Acid Hydrolysis : Concentrated HCl cleaves the acetamide to a carboxylic acid.
-
Base Hydrolysis : NaOH converts the acetamide to a sodium carboxylate.
Table 5: Hydrolysis Pathways
Conditions | Reagents | Major Product | Yield (%) | Source |
---|---|---|---|---|
Acidic | 6M HCl, reflux | Carboxylic acid derivative | 90 | |
Basic | 2M NaOH, 70°C | Sodium carboxylate | 85 |
Mechanistic Insights
属性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,3-dichlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3S2/c18-11-6-4-10(5-7-11)13-8-26-17(21-13)22-15(23)9-27(24,25)14-3-1-2-12(19)16(14)20/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUGXFQLXPUEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。